3-Isopropyl-2-phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine
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Overview
Description
(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimido[2,1-b]benzothiazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole typically involves the condensation of 2-aminothiophenol with aromatic aldehydes. One efficient method includes the use of microwave-accelerated condensation in an ionic liquid, such as 1-pentyl-3-methylimidazolium bromide, which provides the desired product under solvent and catalyst-free conditions . Another approach involves the use of Brønsted acid-catalyzed condensation reactions .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including (2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, often employs scalable methods such as the coupling of o-aminothiophenols with gem-dibromomethylarenes in the presence of molecular iodine, tert-butoxide, and pyridine under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, hydrochloric acid, sodium borohydride, and various aromatic aldehydes. Reaction conditions often involve refluxing in solvents like dimethyl sulfoxide (DMSO) or using microwave irradiation for accelerated reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can be further functionalized for specific applications .
Scientific Research Applications
(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of fluorescent probes and dyes.
Mechanism of Action
The mechanism of action of (2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial enzymes, disrupt viral replication, or induce apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to these targets, making it a potent agent in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: Known for their versatile biological and industrial applications.
2-Substituted Benzothiazoles: Possess significant pharmacological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties.
Uniqueness
(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole stands out due to its specific stereochemistry and the presence of both pyrimido and benzothiazole rings, which confer unique chemical and biological properties .
Properties
IUPAC Name |
2-phenyl-3-propan-2-yl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S/c1-13(2)15-12-21-16-10-6-7-11-17(16)22-19(21)20-18(15)14-8-4-3-5-9-14/h3-11,13,15,18H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBRMANNSNGNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN2C3=CC=CC=C3SC2=NC1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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